molecular formula C22H16BrN3O B11103021 (2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

(2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

Cat. No.: B11103021
M. Wt: 418.3 g/mol
InChI Key: QZTGGLZTFOWWSU-ACRUOGEOSA-N
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Description

(2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile is a complex organic compound with a unique structure that includes a bromophenyl group and a dihydropyrroloisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Reformatsky-type reaction, which allows for the formation of the desired stereochemistry . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests that it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it a versatile tool in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile include other dihydropyrroloisoquinoline derivatives and bromophenyl-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the acetyl and bromophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16BrN3O

Molecular Weight

418.3 g/mol

IUPAC Name

(2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile

InChI

InChI=1S/C22H16BrN3O/c1-14(27)20-19(16-6-8-17(23)9-7-16)22(12-24,13-25)21-18-5-3-2-4-15(18)10-11-26(20)21/h2-11,19-21H,1H3/t19-,20-,21-/m0/s1

InChI Key

QZTGGLZTFOWWSU-ACRUOGEOSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)Br

Canonical SMILES

CC(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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